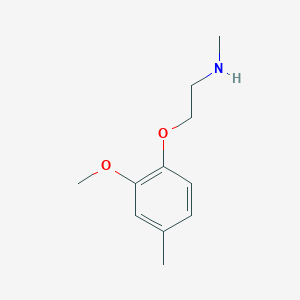

2-(2-methoxy-4-methylphenoxy)-N-methylethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-methoxy-4-methylphenoxy)-N-methylethanamine is a chemical compound that belongs to the class of compounds known as beta-adrenergic agonists. It is also known by its common name, terbutaline. Terbutaline is a widely studied compound due to its potential applications in various fields, including medicine, agriculture, and environmental science.

Wirkmechanismus

Terbutaline is a beta-adrenergic agonist that acts on the beta-2 receptors in the smooth muscles of the airways. It activates the adenylate cyclase enzyme, which increases the production of cyclic AMP (cAMP). cAMP activates protein kinase A (PKA), which phosphorylates various proteins, leading to the relaxation of the smooth muscles. Terbutaline also inhibits the release of bronchoconstrictive mediators, such as histamine and leukotrienes, from mast cells.

Biochemical and Physiological Effects

The biochemical and physiological effects of terbutaline include bronchodilation, increased heart rate, and vasodilation. Terbutaline can also cause tremors, anxiety, and hyperglycemia. These effects are due to the activation of the beta-2 receptors in various tissues.

Vorteile Und Einschränkungen Für Laborexperimente

Terbutaline has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action. It is also commercially available and relatively inexpensive. However, terbutaline has some limitations for lab experiments. It is a potent beta-adrenergic agonist and can cause non-specific effects in cells and tissues that express beta-adrenergic receptors. Therefore, caution must be taken when interpreting the results of experiments involving terbutaline.

Zukünftige Richtungen

There are several future directions for the study of terbutaline. One area of research is the development of new beta-2 agonists that have improved selectivity and efficacy. Another area of research is the identification of new therapeutic applications for terbutaline, particularly in the treatment of other respiratory disorders, such as chronic obstructive pulmonary disease (COPD). Additionally, terbutaline has potential applications in the treatment of other conditions, such as obesity and diabetes, due to its effects on glucose metabolism. Further research is needed to fully understand the potential of terbutaline in these areas.

Conclusion

In conclusion, terbutaline is a well-studied compound with potential applications in various fields, including medicine, agriculture, and environmental science. Its synthesis method is well-established, and its mechanism of action is well-understood. Terbutaline has several advantages for lab experiments but also has some limitations. Future research should focus on the development of new beta-2 agonists and the identification of new therapeutic applications for terbutaline.

Synthesemethoden

Terbutaline is synthesized by reacting 2-(2-methoxy-4-methylphenoxy)ethanol with N-methyl-1,2-ethanediamine in the presence of a catalyst. The reaction yields terbutaline as a white crystalline solid. The synthesis method of terbutaline is well-established and has been used in numerous studies.

Wissenschaftliche Forschungsanwendungen

Terbutaline has been extensively studied for its potential therapeutic applications. It is commonly used as a bronchodilator in the treatment of asthma and other respiratory disorders. Terbutaline works by relaxing the smooth muscles in the airways, thereby increasing the airflow to the lungs. It is also used in the treatment of preterm labor to delay delivery and allow for the administration of corticosteroids to enhance fetal lung maturation. Terbutaline has also been studied for its potential applications in agriculture, particularly in the enhancement of plant growth and stress tolerance.

Eigenschaften

Molekularformel |

C11H17NO2 |

|---|---|

Molekulargewicht |

195.26 g/mol |

IUPAC-Name |

2-(2-methoxy-4-methylphenoxy)-N-methylethanamine |

InChI |

InChI=1S/C11H17NO2/c1-9-4-5-10(11(8-9)13-3)14-7-6-12-2/h4-5,8,12H,6-7H2,1-3H3 |

InChI-Schlüssel |

ASSYXKWFYJHTBA-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)OCCNC)OC |

Kanonische SMILES |

CC1=CC(=C(C=C1)OCCNC)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[(anilinocarbonyl)amino]phenyl}butanamide](/img/structure/B267572.png)

![3-[(anilinocarbonyl)amino]-N-isopropylbenzamide](/img/structure/B267573.png)

![N-{3-[(anilinocarbonyl)amino]-4-chlorophenyl}butanamide](/img/structure/B267574.png)

![N-{3-[(anilinocarbonyl)amino]phenyl}propanamide](/img/structure/B267576.png)

![3-chloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-1-benzothiophene-2-carboxamide](/img/structure/B267578.png)

![3-chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B267583.png)

![N-{4-[(butylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B267586.png)

![2-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B267587.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-2-methoxybenzamide](/img/structure/B267590.png)

![2-methoxy-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267591.png)

![N-[3-(4-morpholinylcarbonyl)phenyl]-4-propoxybenzamide](/img/structure/B267592.png)

![N-(sec-butyl)-3-[(4-propoxybenzoyl)amino]benzamide](/img/structure/B267593.png)

![4-{[(2-methoxyphenoxy)acetyl]amino}-N-methyl-N-phenylbenzamide](/img/structure/B267595.png)

![N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-3-methylbutanamide](/img/structure/B267597.png)